molecular formula C18H14Cl4N2O2 B4946012 1,4-bis(3,5-dichlorobenzoyl)piperazine CAS No. 294194-12-0

1,4-bis(3,5-dichlorobenzoyl)piperazine

Cat. No.: B4946012
CAS No.: 294194-12-0
M. Wt: 432.1 g/mol
InChI Key: CQHABJQLTWKLDJ-UHFFFAOYSA-N
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Description

1,4-bis(3,5-dichlorobenzoyl)piperazine is an organic compound with the molecular formula C18H14Cl4N2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two 3,5-dichlorobenzoyl groups attached to the nitrogen atoms of the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(3,5-dichlorobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Piperazine+2(3,5-dichlorobenzoyl chloride)This compound+2HCl\text{Piperazine} + 2 \text{(3,5-dichlorobenzoyl chloride)} \rightarrow \text{this compound} + 2 \text{HCl} Piperazine+2(3,5-dichlorobenzoyl chloride)→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(3,5-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzoyl groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 3,5-dichlorobenzoic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Scientific Research Applications

1,4-bis(3,5-dichlorobenzoyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-bis(3,5-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact molecular pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis(3,5-dinitrobenzoyl)piperazine
  • 1,4-bis(2-methyl-5-nitrobenzoyl)piperazine
  • 1,4-bis(2-methoxy-5-nitrobenzoyl)piperazine

Uniqueness

1,4-bis(3,5-dichlorobenzoyl)piperazine is unique due to the presence of dichlorobenzoyl groups, which impart specific chemical and biological properties. Compared to similar compounds with nitro or methoxy substituents, the dichloro groups may enhance the compound’s stability and reactivity, making it more suitable for certain applications .

Properties

IUPAC Name

[4-(3,5-dichlorobenzoyl)piperazin-1-yl]-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O2/c19-13-5-11(6-14(20)9-13)17(25)23-1-2-24(4-3-23)18(26)12-7-15(21)10-16(22)8-12/h5-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHABJQLTWKLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269118
Record name Piperazine, 1,4-bis(3,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294194-12-0
Record name Piperazine, 1,4-bis(3,5-dichlorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294194-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,4-bis(3,5-dichlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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